Ethyl 4-{[5-(3-ethoxy-5-iodo-4-propoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate
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Overview
Description
ETHYL 4-({5-[(E)-1-(3-ETHOXY-5-IODO-4-PROPOXYPHENYL)METHYLIDENE]-4-OXO-1,3-THIAZOLAN-2-YLIDEN}AMINO)BENZOATE is a complex organic compound with a unique structure that includes a thiazole ring, an ethoxy group, and an iodinated phenyl group
Preparation Methods
The synthesis of ETHYL 4-({5-[(E)-1-(3-ETHOXY-5-IODO-4-PROPOXYPHENYL)METHYLIDENE]-4-OXO-1,3-THIAZOLAN-2-YLIDEN}AMINO)BENZOATE involves multiple steps, including the formation of the thiazole ring and the introduction of the ethoxy and iodinated phenyl groups. The synthetic route typically starts with the preparation of intermediate compounds, followed by their condensation and cyclization under specific reaction conditions. Industrial production methods may involve optimized reaction conditions and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
ETHYL 4-({5-[(E)-1-(3-ETHOXY-5-IODO-4-PROPOXYPHENYL)METHYLIDENE]-4-OXO-1,3-THIAZOLAN-2-YLIDEN}AMINO)BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol and dichloromethane. .
Scientific Research Applications
ETHYL 4-({5-[(E)-1-(3-ETHOXY-5-IODO-4-PROPOXYPHENYL)METHYLIDENE]-4-OXO-1,3-THIAZOLAN-2-YLIDEN}AMINO)BENZOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of ETHYL 4-({5-[(E)-1-(3-ETHOXY-5-IODO-4-PROPOXYPHENYL)METHYLIDENE]-4-OXO-1,3-THIAZOLAN-2-YLIDEN}AMINO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
ETHYL 4-({5-[(E)-1-(3-ETHOXY-5-IODO-4-PROPOXYPHENYL)METHYLIDENE]-4-OXO-1,3-THIAZOLAN-2-YLIDEN}AMINO)BENZOATE can be compared with other similar compounds, such as:
Ethyl 4-ethoxybenzoate: A simpler compound with similar structural features but lacking the thiazole ring and iodinated phenyl group.
Ethyl 4-ethoxy-4,5-dihydro-3-furancarboxylate: Another compound with an ethoxy group but different ring structures and functional groups. The uniqueness of ETHYL 4-({5-[(E)-1-(3-ETHOXY-5-IODO-4-PROPOXYPHENYL)METHYLIDENE]-4-OXO-1,3-THIAZOLAN-2-YLIDEN}AMINO)BENZOATE lies in its complex structure and the presence of multiple functional groups, which contribute to its diverse chemical and biological properties
Properties
Molecular Formula |
C24H25IN2O5S |
---|---|
Molecular Weight |
580.4 g/mol |
IUPAC Name |
ethyl 4-[[(5E)-5-[(3-ethoxy-5-iodo-4-propoxyphenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C24H25IN2O5S/c1-4-11-32-21-18(25)12-15(13-19(21)30-5-2)14-20-22(28)27-24(33-20)26-17-9-7-16(8-10-17)23(29)31-6-3/h7-10,12-14H,4-6,11H2,1-3H3,(H,26,27,28)/b20-14+ |
InChI Key |
KSPQDZGIIVZUOR-XSFVSMFZSA-N |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1I)/C=C/2\C(=O)NC(=NC3=CC=C(C=C3)C(=O)OCC)S2)OCC |
Canonical SMILES |
CCCOC1=C(C=C(C=C1I)C=C2C(=O)NC(=NC3=CC=C(C=C3)C(=O)OCC)S2)OCC |
Origin of Product |
United States |
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